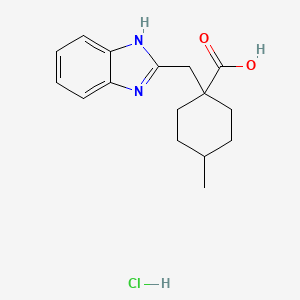

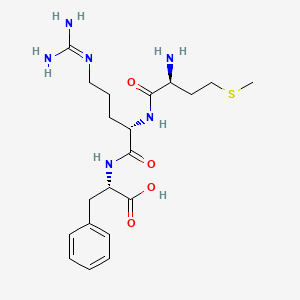

5-tert-butyl-1H-indol-6-ylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the introduction of the tert-butyl group and the amino group onto the indole scaffold. Specific synthetic routes may vary, but common methods include nucleophilic substitution or reductive amination reactions. Detailed synthetic procedures can be found in relevant literature .

Chemical Reactions Analysis

The compound’s reactivity arises from its indole nucleus. It can participate in various reactions, including electrophilic substitutions, nucleophilic additions, and cyclizations. Researchers have explored its potential as a precursor for the synthesis of diverse derivatives with varied biological activities .

Applications De Recherche Scientifique

Development of Leukotriene Synthesis Inhibitors

One notable application involves the development of 5-lipoxygenase-activating protein inhibitors. A study describes the optimization process leading to compounds with superior in vitro and in vivo inhibition of leukotriene synthesis, highlighting a compound with excellent pharmacokinetics and safety profiles in animal models. This compound showed efficacy in a murine model of allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

Structural and Chemical Analysis

Another research avenue involves the structural and chemical analysis of compounds. For instance, the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties have provided insights into the molecular packing and interactions of such compounds, contributing to the understanding of their chemical behavior and potential applications (Boraei et al., 2021).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds for potential therapeutic applications. A study on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes into indole derivatives revealed a dependency on the substituent at the nitrogen atom, illustrating the complexity and potential of synthetic chemistry in creating diverse molecular structures with specific properties (Butin et al., 2008).

Investigation of Molecular Interactions

Investigations into the variations of acidic functions at position 2 and substituents at positions 4, 5, and 6 of the indole moiety have elucidated their effect on NMDA-glycine site affinity, contributing to the development of compounds with improved binding affinity and selectivity (Jansen & Dannhardt, 2003).

Propriétés

IUPAC Name |

5-tert-butyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)9-6-8-4-5-14-11(8)7-10(9)13/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEJBOFYEFVYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C2C(=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-1H-indol-6-ylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)